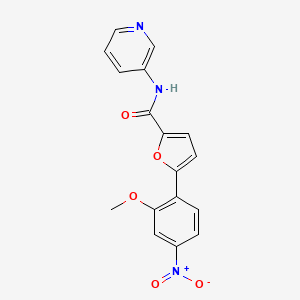
5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide, also known as MNPF, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MNPF is a furan derivative that belongs to the class of nitroaromatic compounds.
Applications De Recherche Scientifique
5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antimicrobial, anti-inflammatory, and antifungal properties. 5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide has also been studied for its potential use as an insecticide and herbicide.
Mécanisme D'action
The exact mechanism of action of 5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide is not yet fully understood. However, studies have shown that it interacts with DNA and inhibits the activity of topoisomerase II enzyme, which is essential for DNA replication. This leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide exhibits cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the growth of various microorganisms, including bacteria and fungi. 5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide has been shown to reduce inflammation and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide is its broad-spectrum activity against cancer and microorganisms. However, 5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide has been found to be toxic to normal cells at high concentrations. This limits its use in clinical settings. 5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide is also unstable in aqueous solutions, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for 5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide research. One area of interest is the development of 5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide analogs that exhibit improved stability and reduced toxicity. Another area of research is the investigation of the potential use of 5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide as a pesticide. 5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide has also been studied for its potential use in photodynamic therapy, a type of cancer treatment that involves the use of light to activate a photosensitizer. Further studies are needed to fully understand the mechanism of action of 5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide and its potential therapeutic applications.
Conclusion:
In conclusion, 5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide is a synthetic compound that has potential therapeutic applications in the fields of cancer, microbiology, and inflammation. Its broad-spectrum activity and mechanism of action make it a promising candidate for further research. However, its toxicity and instability in aqueous solutions limit its use in clinical settings. Further studies are needed to fully understand the potential of 5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide and to develop analogs with improved properties.
Méthodes De Synthèse
The synthesis of 5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide involves the reaction of 2-methoxy-4-nitrobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of furfurylamine under basic conditions. The reaction yields 5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide as a yellow solid with a melting point of 215-217°C.
Propriétés
IUPAC Name |
5-(2-methoxy-4-nitrophenyl)-N-pyridin-3-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5/c1-24-16-9-12(20(22)23)4-5-13(16)14-6-7-15(25-14)17(21)19-11-3-2-8-18-10-11/h2-10H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLSGTORZFEEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6190733 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

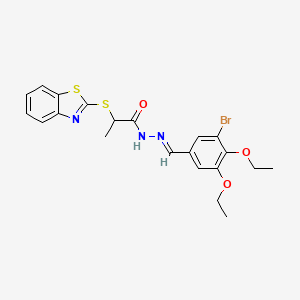
![methyl 2-[(2,5-dimethylbenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5699988.png)
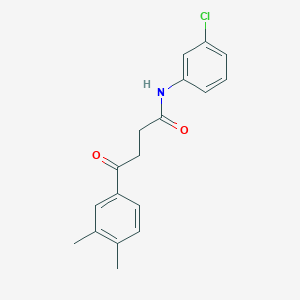
![4-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5700000.png)
![1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B5700007.png)
![4-fluoro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5700015.png)
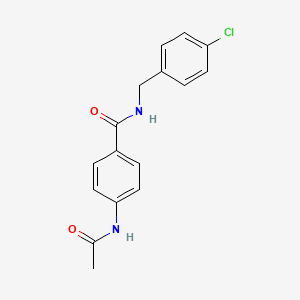
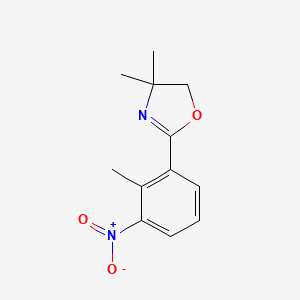
![2-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5700041.png)

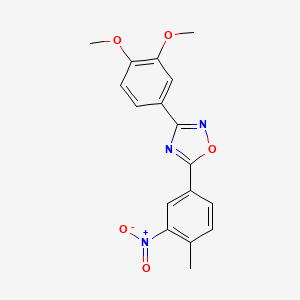

![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5700066.png)
![2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5700072.png)